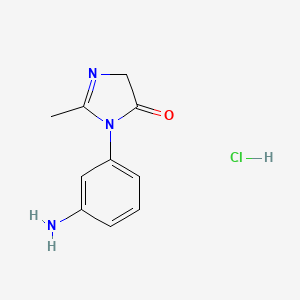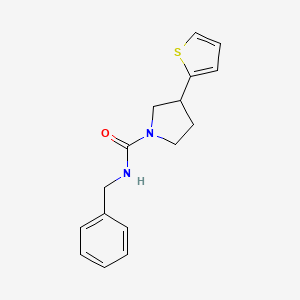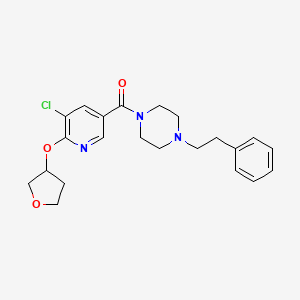
(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H26ClN3O3 and its molecular weight is 415.92. The purity is usually 95%.
BenchChem offers high-quality (5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Research in this area focuses on the synthesis and characterization of heterocyclic compounds, which are crucial in developing pharmaceuticals, agrochemicals, and materials with specific properties. For example, studies on the synthesis and characterization of stable radical functionalized monothiophenes demonstrate the creation of novel compounds that are stable in air and organic solvents, characterized by EPR and Infrared, to understand their electronic properties better (Chahma, Riopel, & Arteca, 2021).
Antimicrobial and Antimycobacterial Activity
Another significant area of research involves evaluating the antimicrobial and antimycobacterial activities of synthesized compounds. For instance, nicotinic acid hydrazide derivatives have been screened for their antimycobacterial activity, indicating the potential of these compounds in developing new treatments for bacterial infections (R.V.Sidhaye et al., 2011).
Catalytic and Synthetic Applications
Research also extends to the catalytic and synthetic applications of compounds, such as the oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, leading to various heterocyclic derivatives. This process demonstrates the versatility of palladium-catalyzed reactions in synthesizing complex molecules, which can have significant implications in synthetic chemistry and drug development (Bacchi et al., 2005).
Molecular Structure Analysis
Finally, the detailed molecular structure analysis of synthesized compounds, such as the crystal and molecular structure analysis of related chloropyridin methanone derivatives, provides insights into the compound's properties and potential applications. Such studies are crucial for understanding the interaction mechanisms and designing molecules with desired characteristics (Lakshminarayana et al., 2009).
properties
IUPAC Name |
[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3/c23-20-14-18(15-24-21(20)29-19-7-13-28-16-19)22(27)26-11-9-25(10-12-26)8-6-17-4-2-1-3-5-17/h1-5,14-15,19H,6-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYVPHYODLJZOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

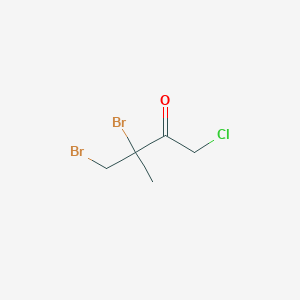
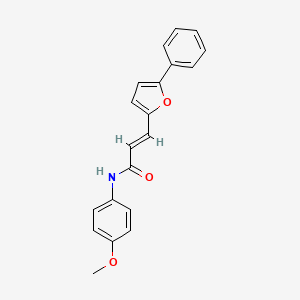
![tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2658581.png)
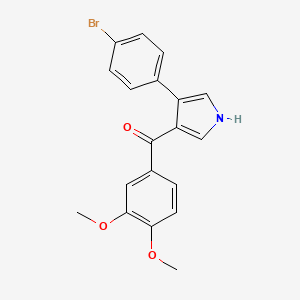
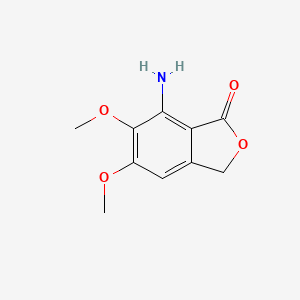
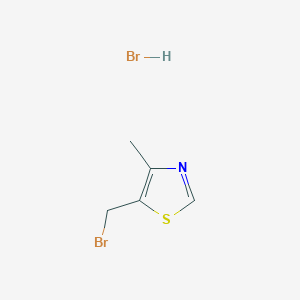
![N-([2,2'-bifuran]-5-ylmethyl)cyclopropanesulfonamide](/img/structure/B2658587.png)
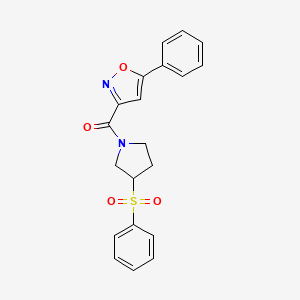
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2658590.png)
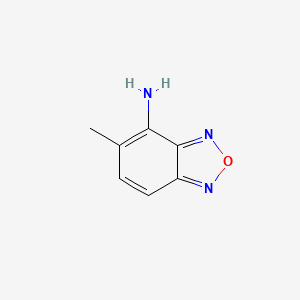
![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(o-tolyl)acrylamide](/img/structure/B2658596.png)

